N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
N,N-diethyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O2S/c1-3-22(4-2)17-9-10-18(21-20-17)23-11-13-24(14-12-23)27(25,26)16-7-5-15(19)6-8-16/h5-10H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOLBKAAMGNHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine (CAS Number: 899756-99-1) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C18H24FN5O2S, with a molecular weight of 393.5 g/mol. The compound features a pyridazine core substituted with a piperazine group and a fluorophenyl sulfonyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899756-99-1 |
| Molecular Formula | C18H24FN5O2S |
| Molecular Weight | 393.5 g/mol |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Glial Activation : A study highlighted that derivatives similar to this compound can selectively inhibit glial activation, reducing the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) .
- Antiviral Activity : Some studies suggest that related compounds in the pyridazine family exhibit antiviral properties, potentially making this compound relevant in virology .
Neuroprotective Effects
The compound has shown promise in neuroprotection by mitigating oxidative stress and inflammation associated with neurodegenerative diseases. In vitro studies have demonstrated that it can reduce glial cell activation, which is often linked to neuroinflammation .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory potential. In various assays, it exhibited significant inhibition of inflammatory markers, suggesting its utility in treating conditions characterized by excessive inflammation .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a controlled study using rodent models of neurodegeneration, administration of the compound resulted in a marked decrease in markers of oxidative stress and inflammation. The results indicated improved cognitive function compared to control groups treated with vehicle solutions.
Case Study 2: Cytokine Production Inhibition
Another study assessed the compound's ability to inhibit cytokine production in activated microglia. The results showed that treatment with N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amines significantly reduced levels of IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced oxidative stress and improved cognition |
| Anti-inflammatory Effects | Significant reduction in IL-6 and TNF-alpha levels |
Scientific Research Applications
Anti-inflammatory Agents
N,N-Diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine has been investigated for its potential as an anti-inflammatory agent. Sulfonamides are known to exhibit selective inhibition of cyclooxygenase enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that compounds with similar structures demonstrate significant anti-inflammatory effects, suggesting that this compound may also exhibit such properties .
Cancer Therapeutics
Research indicates that derivatives of piperazine, like this compound, might inhibit specific protein interactions involved in cancer progression. For instance, studies have focused on the inhibition of S100A2-p53 interactions, which play a role in tumor growth and metastasis . The compound's ability to modify protein interactions makes it a candidate for further development in cancer therapy.
Neuropharmacology
Given its piperazine moiety, this compound may exhibit neuropharmacological properties. Piperazine derivatives are often explored for their effects on neurotransmitter systems and have been linked to anxiolytic and antidepressant activities . The potential modulation of serotonin or dopamine receptors could be an area for future research.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperazine-Sulfonyl Derivatives :
- Compound 6h/6i/6j (): These analogs contain a bis(4-fluorophenyl)methyl-piperazine core linked to sulfamoyl-substituted phenyl sulfonyl groups. Unlike the target compound, they lack the pyridazine ring but share the sulfonyl-piperazine motif. Their melting points range from 132–230°C, with yields varying based on substituent positions .
- Pyridazine-Piperazine Derivatives (): Compounds like Ia–c (6-(4-aryl-piperazin-1-yl)-pyridazines) feature pyridazine cores with aryl-substituted piperazines (e.g., 4-fluorophenyl, 4-chlorophenyl). Their synthesis involves refluxing 3,6-dichloropyridazine with aryl-piperazines, yielding products crystallized from ethanol. These analogs highlight the role of aryl substituents in modulating solubility and reactivity .
Heterocyclic System Comparisons
- Imidazopyridazines (): Compounds such as 39 and 42 incorporate imidazo[1,2-b]pyridazine cores with methylsulfinyl/sulfonyl groups.
- Tetrahydropyrido-Pyrimidines (): The compound N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine features a fused bicyclic system. This increased complexity may enhance target selectivity but reduce synthetic accessibility compared to simpler pyridazine derivatives .
Substituent Effects on Physicochemical Properties
Data Tables
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution between 3,6-dichloropyridazine and 4-((4-fluorophenyl)sulfonyl)piperazine, followed by diethylamine introduction .
- Pharmacological Potential: Analog studies suggest sulfonyl-piperazine-pyridazine hybrids may exhibit dual kinase inhibition and antiproliferative effects, particularly against gastric cancer (AGS) cells .
- Optimization Challenges : Balancing lipophilicity (from diethylamine) with solubility (via sulfonyl groups) is critical for bioavailability, as seen in analogs with polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
